Zirconium dioxide
Description
Properties
IUPAC Name |
dioxozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMNRKCIXSYSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Zr]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrO2, O2Zr | |
| Record name | Zirconium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315847 | |
| Record name | Baddeleyite (ZrO2) | |
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Molecular Weight |
123.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-23-6, 1314-23-4 | |
| Record name | Baddeleyite (ZrO2) | |
| Source | CAS Common Chemistry | |
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| Record name | Zirconium dioxide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Zirconium dioxide | |
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| Record name | Zirconium dioxide | |
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| Record name | Zirconium dioxide | |
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| Record name | Baddeleyite (ZrO2) | |
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| Record name | Zirconium dioxide | |
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Biological Activity
Zirconium dioxide (ZrO2), commonly known as zirconia, has garnered significant attention in biomedical research due to its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article delves into the biological activity of ZrO2, supported by case studies and research findings.
1. Antibacterial Activity
This compound exhibits notable antibacterial properties, making it a promising candidate for medical applications, particularly in implant technology. The mechanism of action primarily involves the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes and lead to cell death.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial effects of ZrO2 nanoparticles (NPs) against various bacterial strains found that ZrO2 NPs displayed significant activity against both Gram-positive and Gram-negative bacteria. The electrostatic attraction between positively charged Zr ions and negatively charged bacterial cell walls enhances the antibacterial effect, leading to effective cell wall rupture and subsequent death of the bacteria .
Table 1: Antibacterial Activity of ZrO2 Nanoparticles
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 µg/mL |
| Escherichia coli | 18 | 75 µg/mL |
| Klebsiella pneumoniae | 20 | 50 µg/mL |
2. Anticancer Activity
This compound nanoparticles have also shown potential anticancer activity. Research indicates that ZrO2 NPs can induce apoptosis in various cancer cell lines through oxidative stress mechanisms.
Research Findings
In vitro studies demonstrated that ZrO2 NPs significantly inhibited the proliferation of cancer cells, with IC50 values indicating effective dose-response relationships. For instance, a study reported an IC50 value of 130 µg/mL against certain cancer cell lines, showcasing its potential as a therapeutic agent .
Table 2: Anticancer Activity of ZrO2 Nanoparticles
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical) | 130 |
| MCF-7 (Breast) | 145 |
| A549 (Lung) | 120 |
3. Antioxidant Activity
ZrO2 nanoparticles exhibit significant antioxidant properties, which are critical for reducing oxidative stress in biological systems. This activity is attributed to their ability to scavenge free radicals effectively.
Study on Antioxidant Potential
A comparative study highlighted that ZrO2 NPs demonstrated a scavenging inhibition rate of 91.2% against ABTS free radicals at an IC50 of 130.38 µg/mL, surpassing many traditional antioxidants such as ascorbic acid .
4. Applications in Dental Implants
This compound is increasingly used in dental implants due to its superior aesthetic properties compared to titanium implants. Studies have shown that zirconia implants exhibit lower plaque accumulation and reduced inflammation around the peri-implant mucosa.
Clinical Review Findings
A systematic review indicated that this compound implants provided better aesthetic outcomes and similar survival rates compared to titanium implants. The pink aesthetic score (PAS) and white aesthetic score (WAS) were significantly higher for zirconia implants, demonstrating their clinical benefits .
Table 3: Clinical Outcomes of this compound Implants
| Outcome Measure | Zirconia Implants | Titanium Implants |
|---|---|---|
| Pink Aesthetic Score | 8.5 | 7.0 |
| White Aesthetic Score | 8.0 | 6.5 |
| Probing Depth (mm) | 3.0 | 4.0 |
Chemical Reactions Analysis
Acid-Base Reactions
ZrO₂ demonstrates limited reactivity with most acids but reacts selectively under specific conditions:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| ZrO₂ + 6 HF → H₂ZrF₆ + 2 H₂O | Concentrated HF, slow attack | Hexafluorozirconic acid | |
| ZrO₂ + 2 H₂SO₄ → Zr(SO₄)₂ + 2 H₂O | Hot concentrated H₂SO₄ | Zirconium(IV) sulfate |
ZrO₂’s resistance to alkalis and most mineral acids (except HF and hot H₂SO₄) stems from its stable oxide structure .
High-Temperature Redox Reactions
ZrO₂ participates in carbothermal and chlorination processes critical for metallurgy:
| Reaction | Conditions | Application | Source |
|---|---|---|---|
| ZrO₂ + 2 Mg → Zr + 2 MgO | 750°C, closed system (RAPET method) | Zr nanoparticle synthesis | |
| ZrO₂ + 2 Cl₂ + 2 C → ZrCl₄ + 2 CO | 800–1000°C | Zirconium tetrachloride production |
The reduction with magnesium highlights ZrO₂’s role in generating high-purity metallic zirconium , while chlorination enables ZrCl₄ synthesis for catalysts and organic intermediates .
Phase Stabilization and Solid Solutions
Doping ZrO₂ with oxides like Y₂O₃ alters its phase behavior and enhances material properties:
| Dopant | Reaction | Stabilized Phase | Key Property |
|---|---|---|---|
| Y₂O₃ | ZrO₂ + Y₂O₃ → YSZ (Yttria-Stabilized Zirconia) | Cubic | Oxygen ion conductivity (used in SOFCs) |
| MgO/CaO | ZrO₂ + MgO → Partially Stabilized ZrO₂ | Tetragonal/Monoclinic | Transformation toughening |
Stabilization suppresses disruptive phase transitions (monoclinic ↔ tetragonal ↔ cubic), enabling applications in ceramics and catalysis .
Catalytic Surface Reactions
ZrO₂’s Lewis acid sites facilitate catalytic mechanisms, particularly in environmental remediation:
NO-CO Reaction Mechanism on ZrO₂ Surfaces
-
Adsorption : CO and NO bind to oxygen vacancies on ZrO₂ (110)/(111) surfaces .
-
Intermediate Formation :
-
Product Evolution :
Key Steps (Energy barriers calculated via DFT):
Environmental and Industrial Interactions
-
Combustion : Zr metal burns in air (≥800°C) to form ZrO₂ :
. -
Hydrolysis : ZrO₂ resists water but interacts via surface hydroxyl groups, influencing chromatography .
This synthesis of ZrO₂’s reactivity underscores its versatility in materials science, catalysis, and environmental applications. Future research directions include optimizing dopant effects and expanding catalytic mechanisms for industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hafnium Dioxide (HfO₂)
HfO₂ shares structural similarities with ZrO₂ but exhibits distinct electronic and thermal properties:
HfO₂ thin films grown via plasma-enhanced atomic layer deposition (PE-ALD) at 270°C show comparable stoichiometry and polycrystalline structure to ZrO₂ but underperform in CMOS inverters and ring oscillators due to lower carrier mobility .
Aluminum Oxide (Al₂O₃)
Al₂O₃ is a cost-effective alternative to ZrO₂ in structural and dental applications but lacks phase transformation toughening:
ZrO₂’s superior fracture resistance and aesthetic opacity make it ideal for dental restorations, whereas Al₂O₃ is restricted to anterior crowns due to brittleness .
Silicon Dioxide (SiO₂)
SiO₂ is ubiquitous in glass and optical applications but cannot match ZrO₂’s mechanical performance:
| Property | ZrO₂ | SiO₂ | Reference |
|---|---|---|---|
| Hardness | ~12 GPa | ~6 GPa | |
| Refractive Index | ~2.2 | ~1.45 | |
| Thermal Stability | Stable up to 2,715°C | Softens at ~1,600°C |
ZrO₂’s high refractive index and hardness enable its use in optical coatings and wear-resistant components, while SiO₂ dominates in substrates and insulators .
Zinc Zirconate (ZnZrO₃)
ZnZrO₃, a mixed oxide of Zn and Zr, differs fundamentally in structure and applications:
ZnZrO₃’s perovskite structure facilitates catalytic activity, whereas ZrO₂’s phase stability supports high-temperature applications .
Stabilization Efficiency: Yttria vs. Ceria
Stabilizers critically influence ZrO₂’s phase composition and thermal properties:
| Stabilizer | Optimal Concentration | Phase Stabilized | Thermal Stability | Reference |
|---|---|---|---|---|
| Y₂O₃ | 3 mol% | Tetragonal | High (1,200+ cycles) | |
| CeO₂ | 11–15 mol% | Cubic/Monoclinic | Moderate (fails at 25 cycles) |
Yttria-stabilized ZrO₂ (YSZ) outperforms ceria-stabilized variants in thermal cycling resistance, making YSZ preferred for coatings and engine components .
Q & A
Q. What are the key structural phases of ZrO₂, and how do temperature changes affect their stability?
ZrO₂ exists in three primary phases: monoclinic (stable <1170°C), tetragonal (1170–2370°C), and cubic (>2370°C). Temperature-induced phase transitions significantly impact mechanical stability. For instance, the tetragonal phase can be metastably retained at room temperature via doping (e.g., Y₂O₃), enhancing fracture toughness . Methodological Insight: Use high-temperature X-ray diffraction (XRD) to monitor phase transitions and employ dopants to stabilize desired phases for applications like dental ceramics .
Q. What synthesis methods are effective for producing phase-pure tetragonal ZrO₂?
Co-precipitation and sol-gel methods are widely used. For example, hydrolysis of zirconium oxychloride followed by calcination at 500–600°C yields tetragonal ZrO₂. Phase purity can be verified using Rietveld refinement of XRD data .
Q. How is ZrO₂’s biocompatibility assessed for biomedical implants?
Conduct in vitro cytotoxicity assays (e.g., ISO 10993-5) and in vivo animal studies to evaluate inflammatory responses. ZrO₂’s low ion release and similarity to tooth color make it suitable for dental crowns and implants .
Advanced Research Questions
Q. How does doping ZrO₂ with cerium alter its optical and photocatalytic properties?
Ce doping introduces intermediate energy states between the valence and conduction bands, enabling visible-light absorption. For instance, Ce³⁺→Ce⁴⁺ transitions at ~2.5 eV facilitate charge separation, enhancing photocatalytic activity for hydroxyl radical (HO•) generation . Methodological Insight: Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect HO• radicals and validate photocatalytic efficiency .
Q. What strategies improve ZrO₂’s electrocatalytic activity for oxygen evolution reactions (OER)?
Density functional theory (DFT) studies suggest metal doping (e.g., Fe, Co) lowers the overpotential by optimizing the OER descriptor (ΔGO – ΔGHO). Microkinetic modeling identifies 16 dopants that enhance activity, though experimental validation is needed to address bandgap overestimations in computational models .
Q. How do oxygen vacancies influence ZrO₂’s mechanical and electronic properties?
Oxygen vacancies increase ionic conductivity but may reduce fracture toughness. Use Raman spectroscopy and positron annihilation lifetime spectroscopy (PALS) to quantify vacancy concentrations and correlate them with mechanical performance .
Data Analysis & Contradictions
Q. How can discrepancies between computational and experimental bandgap values for ZrO₂ be resolved?
DFT often overestimates bandgaps (e.g., 5.8 eV vs. experimental 5.1 eV). Hybrid functionals (e.g., B3LYP) or GW corrections improve accuracy. Validate computational results with UV-Vis diffuse reflectance spectroscopy .
Q. What causes conflicting reports on ZrO₂’s photocatalytic efficiency under visible light?
Variations in defect density, dopant distribution, and surface morphology impact activity. Standardize synthesis protocols and characterize materials using X-ray photoelectron spectroscopy (XPS) to assess surface composition .
Characterization & Modeling
Q. Which spectroscopic techniques are most reliable for studying ZrO₂’s surface chemistry?
Q. What DFT parameters optimize electronic structure modeling of ZrO₂?
Use spin-polarized calculations with van der Waals corrections and a Hubbard U term (e.g., U = 4–6 eV for Zr 4d orbitals) to account for strong electron correlations. Validate with experimental band structure data from angle-resolved photoemission spectroscopy (ARPES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
